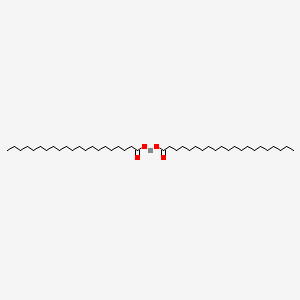
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate is a complex organic compound with a unique structure that includes a quinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate typically involves the acylation of quinoxalin-2(1H)-ones. One method includes the direct C3–H acylation of quinoxalin-2(1H)-ones with α-oxocarboxylic acids under thermal conditions promoted by PIDA (phenyliodine diacetate). This reaction proceeds via a radical process and can be achieved in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions, particularly at the C3 position of the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peroxides or other oxygen donors.
Reducing agents: Such as hydrogen gas or metal hydrides.
Substitution reagents: Such as alkyl halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, C3 alkylation of quinoxalin-2(1H)-ones can be achieved using unactivated alkyl iodides under visible-light-promoted conditions .
Wissenschaftliche Forschungsanwendungen
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate has several scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts for industrial processes .
Wirkmechanismus
The mechanism of action of (3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its derivatives have been shown to interact with enzymes and receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalin-2(1H)-one: A closely related compound with similar chemical properties and reactivity.
3-Arylated quinoxalin-2(1H)-one: Another derivative with distinct biological activities.
Quinoxalin-2(1H)-one derivatives: Various derivatives with modifications at different positions on the quinoxaline ring
Uniqueness
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate is unique due to its specific structure, which allows for a wide range of chemical reactions and potential applications. Its ability to undergo direct C3-functionalization makes it particularly valuable for developing new synthetic methodologies and exploring its biological activities.
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
[(E)-(3-oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl] acetate |
InChI |
InChI=1S/C11H16N2O3/c1-7(14)16-6-10-11(15)13-9-5-3-2-4-8(9)12-10/h6,8-9,12H,2-5H2,1H3,(H,13,15)/b10-6+ |
InChI-Schlüssel |
HZCJSNZZPHRHSL-UXBLZVDNSA-N |
Isomerische SMILES |
CC(=O)O/C=C/1\C(=O)NC2CCCCC2N1 |
Kanonische SMILES |
CC(=O)OC=C1C(=O)NC2CCCCC2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


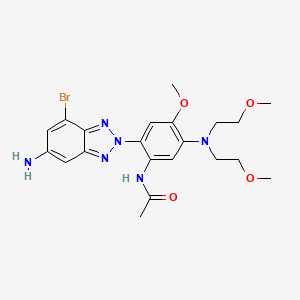
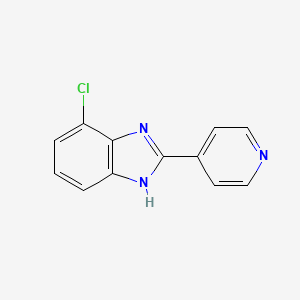
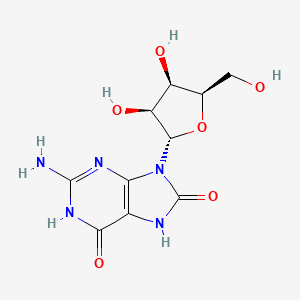
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
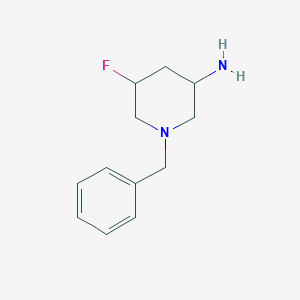
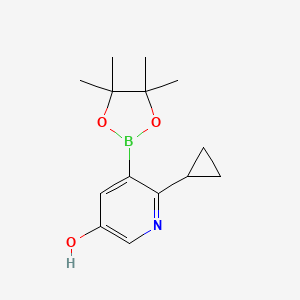
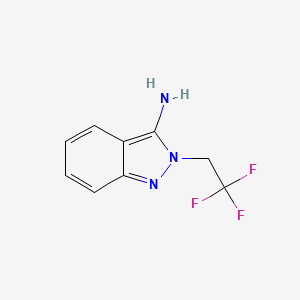
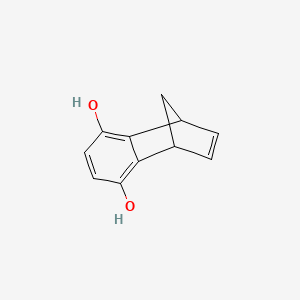

![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
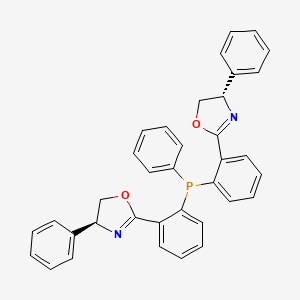
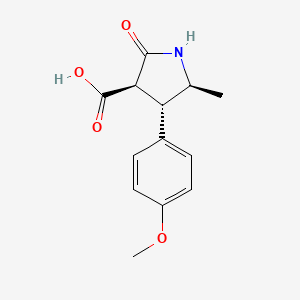
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
